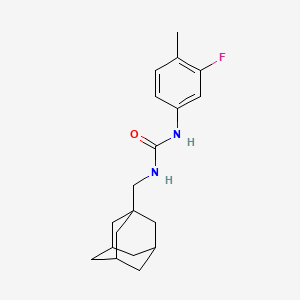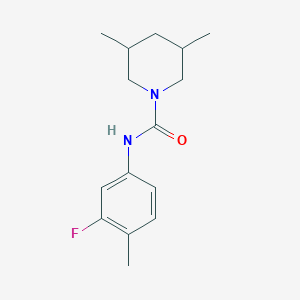
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea
説明
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as EFCUM, is a chemical compound used in scientific research for its potential therapeutic properties. EFCUM belongs to the class of urea-based compounds and is synthesized using specific chemical reactions.
作用機序
The exact mechanism of action of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood. However, it is believed to act on multiple targets in the body, including the endocannabinoid system, the TRPV1 receptor, and the PPARγ receptor. N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to modulate the expression of various genes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to reduce tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potential therapeutic properties. N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. Additionally, N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
One limitation of using N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has a relatively short half-life, which can make it challenging to study its long-term effects in vivo.
将来の方向性
There are several future directions for N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea research. One direction is to further explore its potential therapeutic properties in various disease models. Additionally, researchers can investigate the optimal dosing and administration of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea for maximum therapeutic benefit. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea in humans to determine its safety and efficacy as a potential drug candidate. Finally, researchers can investigate the potential use of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea as a diagnostic tool in cancer imaging.
科学的研究の応用
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been studied for its potential use as a diagnostic tool in cancer imaging.
特性
IUPAC Name |
1-(4-ethylcyclohexyl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-3-12-5-8-13(9-6-12)18-16(20)19-14-7-4-11(2)15(17)10-14/h4,7,10,12-13H,3,5-6,8-9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDWHCZRYUIPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284178.png)
![N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284192.png)
![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
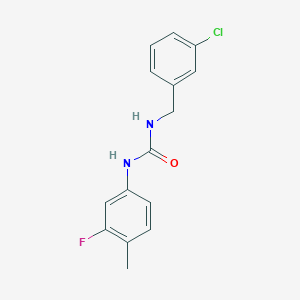

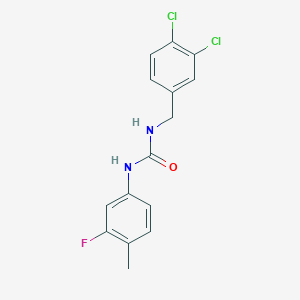
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)
![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)
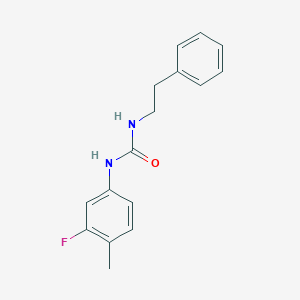


![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)
